molecular formula C13H23NO3 B3258134 Ethyl (2S)-2-acetamidonon-8-enoate CAS No. 300831-20-3

Ethyl (2S)-2-acetamidonon-8-enoate

Cat. No. B3258134
CAS RN: 300831-20-3
M. Wt: 241.33 g/mol
InChI Key: KGONZHSGCSNOBH-LBPRGKRZSA-N
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Description

Ethyl (2S)-2-acetamidonon-8-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-acetyl-N-methyl-2-amino-6-octenoic acid ethyl ester and is primarily used in the synthesis of various organic molecules. In

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-acetamidonon-8-enoate is not well understood. However, it is believed to act as a nucleophile and participate in various chemical reactions, leading to the formation of different organic molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl (2S)-2-acetamidonon-8-enoate are not well documented. However, it has been shown to exhibit moderate toxicity in animal studies. It is also known to inhibit the growth of some bacterial strains, making it a potential candidate for the development of novel antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl (2S)-2-acetamidonon-8-enoate is its ease of synthesis, making it readily available for use in various lab experiments. However, its moderate toxicity and limited understanding of its mechanism of action make it a challenging compound to work with, requiring careful handling and analysis.

Future Directions

There are several future directions for the research of Ethyl (2S)-2-acetamidonon-8-enoate. One potential application is in the development of novel antibiotics. Its ability to inhibit the growth of bacterial strains makes it a promising candidate for further investigation. Additionally, its potential as a building block for the synthesis of bioactive compounds could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, Ethyl (2S)-2-acetamidonon-8-enoate is a chemical compound that has significant potential in various fields of scientific research. Its ease of synthesis and potential applications in the development of novel antibiotics and bioactive compounds make it a promising candidate for further investigation. However, its moderate toxicity and limited understanding of its mechanism of action require careful handling and analysis in lab experiments.

Scientific Research Applications

Ethyl (2S)-2-acetamidonon-8-enoate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the synthesis of various organic molecules. It is used as a building block for the synthesis of various bioactive compounds, including amino acids, peptides, and alkaloids.

properties

IUPAC Name

ethyl (2S)-2-acetamidonon-8-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-4-6-7-8-9-10-12(14-11(3)15)13(16)17-5-2/h4,12H,1,5-10H2,2-3H3,(H,14,15)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGONZHSGCSNOBH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCC=C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCCC=C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708229
Record name Ethyl (2S)-2-acetamidonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S)-2-acetamidonon-8-enoate

CAS RN

300831-20-3
Record name Ethyl (2S)-2-acetamidonon-8-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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